Levocetirizine Dihydrochloride is the isolated, active (R)-enantiomer of cetirizine, a widely used second-generation histamine H1-receptor antagonist. As a stereochemically pure compound, it provides the full antihistaminic effect of the racemic mixture at half the dose, forming the basis for its procurement in applications where high potency, precise pharmacological targeting, and minimization of non-therapeutic chemical load are critical. Its classification as a second-generation agent signifies a molecular structure designed to limit passage across the blood-brain barrier, reducing the sedation commonly associated with first-generation antihistamines. The dihydrochloride salt form ensures high aqueous solubility, a key attribute for consistent formulation and analytical standard preparation.
Substituting Levocetirizine Dihydrochloride with its racemic counterpart, cetirizine, is a critical procurement error for researchers requiring stereospecificity and maximum potency. Cetirizine is a 1:1 mixture of the active levocetirizine and the inactive (S)-enantiomer, dextrocetirizine. This inactive enantiomer offers no therapeutic benefit but constitutes 50% of the material, introducing unnecessary chemical load and a potential confounding variable in sensitive biological assays. Furthermore, the antihistaminic activity of cetirizine is attributable entirely to the levocetirizine component, meaning a 10 mg dose of cetirizine provides the same active principle as a 5 mg dose of levocetirizine. For applications in analytical chemistry, such as developing chiral separation methods, or in pharmacological studies investigating precise receptor interactions, using the racemate instead of the pure enantiomer compromises data integrity and introduces unacceptable variability.
Levocetirizine demonstrates pronounced stereoselective binding to the human histamine H1 receptor. In competitive binding assays with [3H]mepyramine, levocetirizine exhibited a binding affinity (Ki) of 3 nM. In contrast, its inactive counterpart, (S)-cetirizine (dextrocetirizine), showed a significantly lower affinity with a Ki of 100 nM. This demonstrates that the (R)-enantiomer is the primary source of the pharmacological activity, with an approximately 33-fold higher affinity than the (S)-enantiomer.
| Evidence Dimension | Histamine H1 Receptor Binding Affinity (Ki) |
| Target Compound Data | 3 nM |
| Comparator Or Baseline | (S)-Cetirizine (Dextrocetirizine): 100 nM |
| Quantified Difference | ~33-fold higher affinity |
| Conditions | Competitive radioligand binding assay with [3H]mepyramine on human H1 receptors. |
This justifies the procurement of the pure enantiomer by proving the distomer is an inactive impurity, ensuring maximum target-specific activity per unit mass.
The duration of action is critically influenced by receptor dissociation kinetics. Levocetirizine exhibits a significantly slower dissociation from the human H1 receptor, with a dissociation half-time of 142 minutes. The inactive (S)-enantiomer dissociates more than 23 times faster, with a half-time of only 6 minutes. This prolonged receptor occupancy by levocetirizine contributes to its long-lasting antihistaminic effect, allowing for sustained activity from a single dose.
| Evidence Dimension | Dissociation Half-Time from H1 Receptor |
| Target Compound Data | 142 minutes |
| Comparator Or Baseline | (S)-Cetirizine: 6 minutes |
| Quantified Difference | >23-fold longer dissociation half-time |
| Conditions | Kinetic binding assays on human H1 receptors. |
For preclinical and clinical research, this property ensures a sustained and stable pharmacological effect, reducing the need for frequent redosing in experimental models.
The superior activity of the pure enantiomer allows for a significant dose reduction without compromising efficacy. Clinical pharmacodynamic studies using the histamine-induced wheal and flare model showed that a 2.5 mg dose of levocetirizine has comparable antihistaminic activity to a 5 mg dose of racemic cetirizine. The inactive (S)-enantiomer, administered at 2.5 mg, showed no pharmacodynamic effect compared to placebo. This confirms that levocetirizine is responsible for the full activity of the racemate.
| Evidence Dimension | Dose for Comparable Antihistaminic Effect |
| Target Compound Data | 2.5 mg |
| Comparator Or Baseline | Racemic Cetirizine: 5.0 mg |
| Quantified Difference | Achieves comparable effect at 50% of the dose |
| Conditions | Randomized, double-blind, crossover study measuring inhibition of histamine-induced wheal and flare response in healthy volunteers. |
This enables the development of lower-dose formulations, reducing API cost, minimizing patient pill burden, and lowering the total chemical exposure.
The dihydrochloride salt form of levocetirizine ensures excellent solubility in aqueous media, a critical parameter for formulation and handling. Experimentally determined solubility in 0.1N HCl (pH 1.2) at 37 °C is 967.9 mg/mL. Solubility remains high across the physiological pH range, measuring 830.8 mg/mL in acetate buffer (pH 4.5) and 726.2 mg/mL in phosphate buffer (pH 6.8). This high solubility classifies levocetirizine as a Biopharmaceutics Classification System (BCS) Class 1 drug, facilitating predictable absorption and simplifying formulation development.
| Evidence Dimension | Aqueous Solubility at 37 °C |
| Target Compound Data | 967.9 mg/mL (pH 1.2); 726.2 mg/mL (pH 6.8) |
| Comparator Or Baseline | BCS Class 1 High Solubility Threshold (>16.67 mg/mL for a 5mg dose in 250mL) |
| Quantified Difference | Exceeds high solubility criteria by over 40-fold |
| Conditions | Equilibrium solubility measurement in pharmacopoeial buffers at 37 °C. |
Procuring the dihydrochloride salt guarantees high solubility, simplifying the preparation of stock solutions, ensuring batch-to-batch consistency in assays, and facilitating the development of oral and liquid dosage forms.
This compound is the correct choice for developing low-dose oral or liquid antihistamine formulations. The evidence showing equivalent efficacy at half the dose of racemic cetirizine allows for smaller tablet sizes or lower concentrations in solution, directly impacting manufacturing costs and patient compliance. The high aqueous solubility of the dihydrochloride salt further simplifies the manufacturing process for liquid dosage forms.
In studies investigating H1-receptor signaling pathways or off-target effects, Levocetirizine Dihydrochloride is essential. Its high, stereospecific affinity for the H1 receptor ensures that observed effects are attributable to the active enantiomer, eliminating the confounding presence of the 33-fold less active dextrocetirizine. This is critical for generating clean, interpretable data in receptor pharmacology.
As a pure, isolated enantiomer, this compound is the required reference material for the development and validation of analytical methods designed to separate cetirizine enantiomers. Such methods are crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies that track the disposition of individual enantiomers in vivo. Procuring the pure (R)-enantiomer is a prerequisite for establishing method specificity and accuracy.
Irritant;Environmental Hazard